
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of a carboxaldehyde group at the second position of the pyrrole ring and a thienyl group at the fourth position. The thienyl group is a sulfur-containing aromatic ring, which adds unique properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- can be synthesized through various synthetic routes. One common method involves the reaction of pyrrole with a suitable aldehyde under acidic conditions to form the desired carboxaldehyde derivative. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to enhance reaction rates and reduce production times.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the thienyl group, resulting in different chemical and biological properties.
Thiophene-2-carboxaldehyde: Contains a thiophene ring instead of a pyrrole ring, leading to distinct reactivity and applications.
Indole-2-carboxaldehyde: Contains a fused benzene and pyrrole ring system, offering unique properties compared to pyrrole derivatives.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- is unique due to the presence of both a pyrrole ring and a thienyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
541501-20-6 |
|---|---|
Molekularformel |
C9H7NOS |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
4-thiophen-2-yl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c11-6-8-4-7(5-10-8)9-2-1-3-12-9/h1-6,10H |
InChI-Schlüssel |
KTDGYAIHFRDCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CNC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


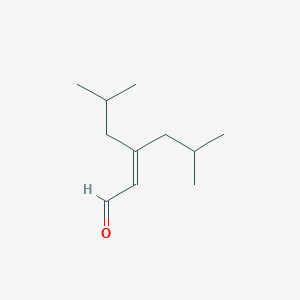
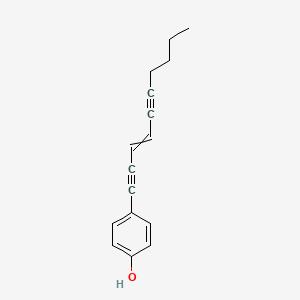

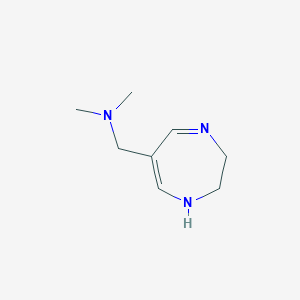
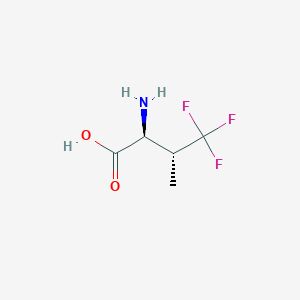
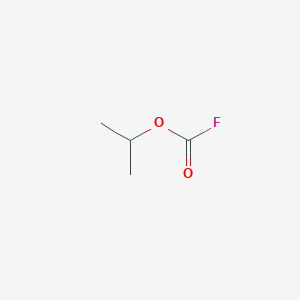

![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
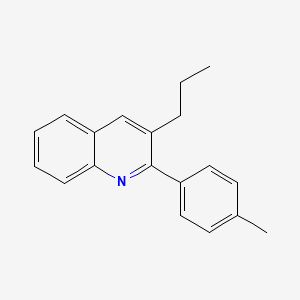
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
